N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indene moiety, a furan ring, and a pyridazinone group
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-18-10-13-5-6-15(14(13)11-19(18)28-2)22-20(25)12-24-21(26)8-7-16(23-24)17-4-3-9-29-17/h3-4,7-11,15H,5-6,12H2,1-2H3,(H,22,25) |
InChI Key |
DVKLDROZGAGGCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethoxyindanone, furan-2-carboxylic acid, and hydrazine derivatives. The synthetic route may involve the following steps:
Formation of the Indene Moiety: The reaction of 5,6-dimethoxyindanone with appropriate reagents to form the indene structure.
Furan Ring Introduction: Coupling of the furan-2-carboxylic acid with the indene derivative.
Pyridazinone Formation: Cyclization of the intermediate with hydrazine derivatives to form the pyridazinone ring.
Final Coupling: The final step involves the coupling of the pyridazinone intermediate with acetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. For example, it may inhibit certain kinases or transcription factors, leading to changes in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of these structural features, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
